molecular formula C22H24N6O3 B11189658 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-ethoxy-4-methylquinazolin-2-amine

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-ethoxy-4-methylquinazolin-2-amine

Cat. No.: B11189658
M. Wt: 420.5 g/mol
InChI Key: BTRPNYWUYAJGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-ethoxy-4-methylquinazolin-2-amine (hereafter referred to as Compound A) is a structurally complex organic molecule combining three key motifs:

  • A quinazoline core (4-methylquinazolin-2-amine with an 8-ethoxy substituent).
  • A 1,4,5,6-tetrahydro-1,3,5-triazine ring.
  • A 1,3-benzodioxole (methylenedioxyphenyl) group attached via a methylene linker to the triazine ring .

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-8-ethoxy-4-methylquinazolin-2-amine

InChI

InChI=1S/C22H24N6O3/c1-3-29-18-6-4-5-16-14(2)25-22(26-20(16)18)27-21-23-11-28(12-24-21)10-15-7-8-17-19(9-15)31-13-30-17/h4-9H,3,10-13H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

BTRPNYWUYAJGHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-ethoxy-4-methylquinazolin-2-amine typically involves multiple steps, starting with the preparation of the benzodioxole and quinazoline intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the optimization of reaction parameters and the management of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-ethoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazoline derivatives, while reduction can produce various amine-containing compounds.

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-ethoxy-4-methylquinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-ethoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Properties :

Property Value
Molecular Formula C₂₀H₂₀N₆O₂
Molecular Weight 376.4 g/mol
Canonical SMILES CC1=NC(=NC2=CC=CC=C12)N...
Unique Feature Benzodioxole moiety

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural similarities and differences between Compound A and key analogs:

Compound Name / ID Core Structure Substituents/Modifications Key Features
Compound A Quinazoline + Triazine 8-ethoxy, 4-methyl (quinazoline); 1,3-benzodioxol-5-ylmethyl (triazine) Enhanced lipophilicity and potential CNS activity due to benzodioxole .
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine () Quinazoline + Triazine 2-methoxyethyl (triazine) Reduced lipophilicity; simpler alkyl chain may limit membrane permeability.
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine () Quinazoline + Triazine 4,7-dimethyl (quinazoline); 4-methoxybenzyl (triazine) Increased steric bulk; methoxybenzyl may enhance aromatic interactions.
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine () Benzothiazole + Triazine Tetrahydrofuran-2-ylmethyl (triazine) Polar tetrahydrofuran group may improve solubility but reduce bioavailability.
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine () Quinazoline + Triazine 3,4-dimethoxyphenethyl (triazine) Dual methoxy groups may enhance binding to aromatic enzyme active sites.

Key Observations :

  • The benzodioxole group in Compound A distinguishes it from analogs with methoxyethyl, methoxybenzyl, or alkyl substituents. Benzodioxole is known for enhancing metabolic stability and CNS penetration in drug design .
  • The 8-ethoxy group on the quinazoline ring is unique to Compound A and may influence steric interactions with biological targets compared to methyl or chloro substituents in analogs (e.g., ).

Unique Advantages of Compound A :

  • The benzodioxole group may confer improved blood-brain barrier penetration compared to methoxyethyl or alkyl analogs, making it a candidate for CNS-targeted therapies .
  • The 8-ethoxy group could reduce metabolic degradation relative to shorter alkoxy chains (e.g., methoxy), enhancing pharmacokinetics.

Physicochemical Properties

Property Compound A N-[5-(2-methoxyethyl)-triazin-2-yl]-4-methylquinazolin-2-amine ()
LogP (Predicted) 3.2 (high lipophilicity) 2.1
Water Solubility ~10 µM ~50 µM
Hydrogen Bond Donors 3 3

Implications :

  • Compound A’s higher LogP suggests superior membrane permeability but may require formulation adjustments for aqueous delivery.
  • Lower solubility compared to methoxyethyl analogs could limit intravenous applications.

Biological Activity

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-ethoxy-4-methylquinazolin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following key components:

  • Benzodioxole moiety : This component is known for its diverse biological activities.
  • Tetrahydrotriazine ring : This structure contributes to the compound's pharmacological properties.
  • Quinazoline core : Quinazolines are known for their anticancer and antimicrobial activities.

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_5O_3, with a molecular weight of approximately 397.46 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

1. Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Lines Tested : In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity:

  • Inhibition of Bacterial Growth : Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Cholinesterase Inhibition

Similar compounds have been noted for their ability to inhibit cholinesterase enzymes:

  • Potential Use in Alzheimer’s Disease : The inhibition of acetylcholinesterase could suggest applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified several candidates with significant anticancer activity. The benzodioxole-containing compounds showed enhanced efficacy against tumor growth compared to controls .

Case Study 2: Antimicrobial Testing

In a study published in 2020, the antimicrobial efficacy of various benzodioxole derivatives was tested against common pathogens. The results indicated that compounds with higher lipophilicity exhibited better antibacterial properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.